2-Chloro-5-fluorophenylisothiocyanate

Overview

Description

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) for Drug Metabolism Studies

Nuclear Magnetic Resonance (NMR) techniques have been pivotal in analyzing the chemical constituents of living organisms non-invasively, tracing the metabolic fate of drugs like 5-fluorouracil in tumors and liver, showcasing the potential of fluorinated compounds in cancer treatment and drug metabolism studies. This approach can significantly reduce the need for animal sacrifice in pharmacokinetic studies, offering a humane and efficient alternative for drug development research (Stevens et al., 1984).

Photophysical Characterization for Biological Applications

Fluorinated compounds have been developed with high water solubility and favorable photophysical properties, suitable for biomedical applications such as photosensitizers or fluorophores. The study of these compounds underscores the importance of structural modification for enhanced biological utility, demonstrating the role of chemical design in biomedical research (Borbas et al., 2008).

Regioselective Intramolecular Arylthiolations

The development of regioselective intramolecular C–S bond formation techniques using transition metal catalysts has been explored for the synthesis of 2-aminobenzothiazoles from 2-halothioureas. This research illuminates the strategic manipulation of chemical structures for the synthesis of complex molecules, contributing to advancements in synthetic chemistry and pharmaceutical development (Sahoo et al., 2012).

Antiproliferative Activity of Fluorinated Schiff Bases

The synthesis and evaluation of fluorinated Schiff bases derived from 1,2,4-triazoles for their antiproliferative activity against various human cancer cell lines demonstrate the therapeutic potential of fluorinated compounds. These findings contribute to the ongoing search for novel anticancer agents, highlighting the significance of fluorine in enhancing biological activity (Kumar et al., 2013).

Molecular Docking of Antibacterial Compounds

Molecular docking studies of biologically potent compounds like 2-chloro-5-fluoro phenol indicate their strong antibacterial activity against various strains, demonstrating the application of computational methods in identifying and optimizing potential therapeutic agents. This research showcases the integration of experimental and computational approaches in drug discovery, emphasizing the role of molecular docking in evaluating compound efficacy (Vidhya et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5-fluorophenylisothiocyanate are proteins that contain nucleophilic amino acid residues . These proteins play a crucial role in various biological processes, including signal transduction, cell cycle regulation, and metabolic pathways .

Mode of Action

This compound acts as a targeted covalent inhibitor . It contains an electrophilic warhead that forms irreversible bonds with the side chain of nucleophilic amino acid residues in the target proteins . This interaction changes the function of the biological targets, thereby altering the cellular processes they are involved in .

Biochemical Pathways

It is known that covalent inhibitors like this compound can affect a wide range of pathways due to their ability to modify protein function . For instance, they can inhibit enzymes involved in signal transduction or metabolic pathways, leading to downstream effects on cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By forming irreversible bonds with these proteins, the compound can alter their function, leading to changes in the cellular processes they regulate . This can result in a variety of outcomes, depending on the roles of the affected proteins.

Properties

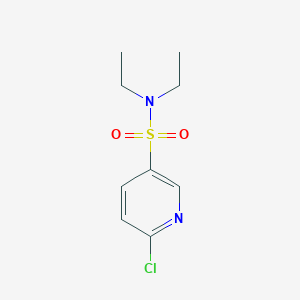

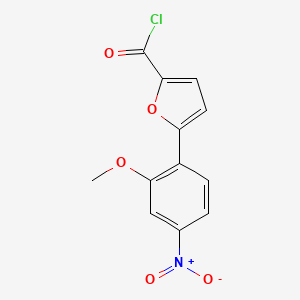

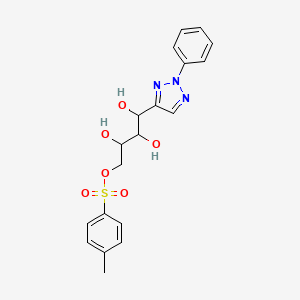

IUPAC Name |

1-chloro-4-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABOGYOGBPYGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373954 | |

| Record name | 2-chloro-5-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-57-1 | |

| Record name | 2-chloro-5-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)